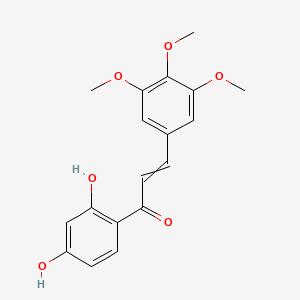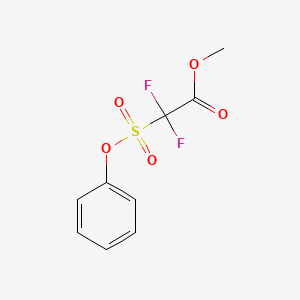
Methyl difluoro(phenoxysulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl difluoro(phenoxysulfonyl)acetate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoromethyl group, a phenoxysulfonyl group, and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(phenoxysulfonyl)acetate typically involves the reaction of difluoromethyl phenyl sulfone with methyl chloroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Methyl difluoro(phenoxysulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Methyl difluoro(phenoxysulfonyl)acetate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of methyl difluoro(phenoxysulfonyl)acetate involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenoxysulfonyl group can act as an electrophilic center in chemical reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Comparison: Methyl difluoro(phenoxysulfonyl)acetate is unique due to the presence of both a difluoromethyl group and a phenoxysulfonyl group, which confer distinct reactivity and properties. In comparison, similar compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate lack the phenoxysulfonyl group, resulting in different chemical behavior and applications .
Propiedades
Número CAS |
104723-59-3 |
|---|---|
Fórmula molecular |
C9H8F2O5S |
Peso molecular |
266.22 g/mol |
Nombre IUPAC |
methyl 2,2-difluoro-2-phenoxysulfonylacetate |
InChI |
InChI=1S/C9H8F2O5S/c1-15-8(12)9(10,11)17(13,14)16-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
PXXOBLLCLVPMEF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(F)(F)S(=O)(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)

![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
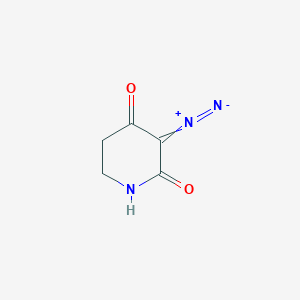
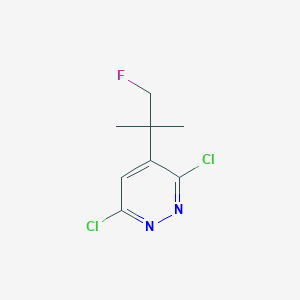

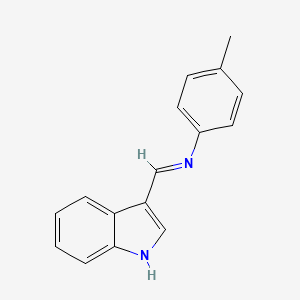
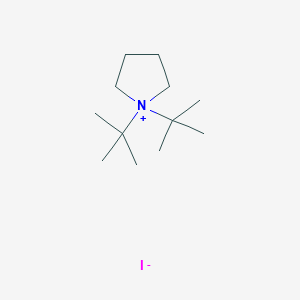
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)
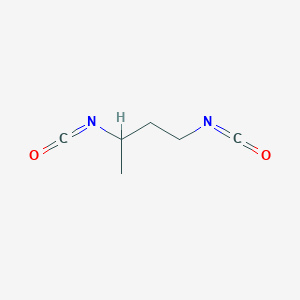
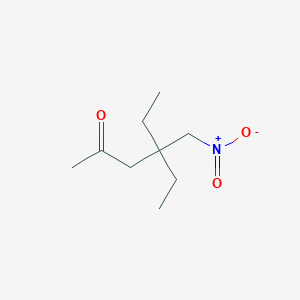
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
